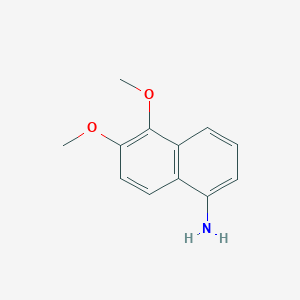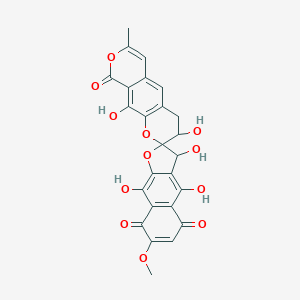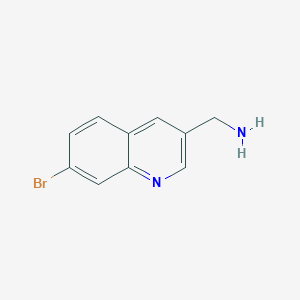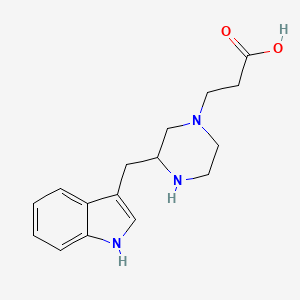
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its octahydro-4,7-methanoindene core structure, which is further functionalized with a carboxylic acid and a 2-furanylmethyl ester group.
Métodos De Preparación
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester involves several steps. One of the primary synthetic routes includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid ethyl ester using palladium hexachloride as a catalyst. This reaction is carried out under hydrogen gas to yield the desired product . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the 2-furanylmethyl ester can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted esters.
Aplicaciones Científicas De Investigación
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester is utilized in several scientific research applications:
Chemistry: It serves as a reagent and intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The octahydro-4,7-methanoindene core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include:
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
- 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester
Compared to these compounds, 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester is unique due to the presence of the 2-furanylmethyl ester group, which can impart different chemical reactivity and biological activity.
Propiedades
Número CAS |
93107-54-1 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
furan-2-ylmethyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-15(19-10-13-3-2-8-18-13)16-7-1-4-14(16)11-5-6-12(16)9-11/h2-3,8,11-12,14H,1,4-7,9-10H2/t11-,12+,14-,16-/m1/s1 |
Clave InChI |
JXLWGSLGOGXHAU-FAXLKDOZSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=CO4 |
SMILES canónico |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)

![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)
